molecular formula C16H20N4 B6447907 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile CAS No. 2640895-78-7

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B6447907
CAS No.: 2640895-78-7
M. Wt: 268.36 g/mol
InChI Key: DEUGBLPGCQFQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-7-14-6-15(4-5-18-14)20-10-16(11-20)19-8-12-2-1-3-13(12)9-19/h4-6,12-13,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGBLPGCQFQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=CC(=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridine-Carbonitrile Synthesis

The pyridine-2-carbonitrile core is typically derived from cyanation reactions or nucleophilic aromatic substitution. For example, halogenated pyridines may undergo cyanation using metal cyanides or trimethylsilyl cyanide under catalytic conditions.

Azetidine Ring Formation

Azetidine, a four-membered nitrogen heterocycle, is synthesized via ring-closing reactions. Mitsunobu reactions or intramolecular nucleophilic substitutions of β-amino alcohols are common strategies. Steric hindrance necessitates careful optimization of leaving groups and bases.

Octahydrocyclopenta[c]pyrrole Construction

The bicyclic pyrrolidine system is assembled through intramolecular cyclization of lactams or amino acid derivatives. For instance, cyclopentane-fused pyrrolidines are formed via acid-catalyzed lactam ring closure followed by reduction.

Final Coupling Strategy

Coupling the azetidine and bicyclic pyrrolidine moieties to the pyridine core may employ Buchwald-Hartwig amination or Ullmann-type reactions, leveraging palladium or copper catalysts.

Detailed Synthetic Pathways

Synthesis of the Pyridine-2-Carbonitrile Core

Step 1: Halogenation of Pyridine
2-Chloropyridine is treated with copper(I) cyanide in dimethylformamide at 150°C to yield pyridine-2-carbonitrile. Alternative routes use Suzuki-Miyaura couplings with boronic esters, as demonstrated in tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives.

Step 2: Functionalization at the 4-Position
4-Aminopyridine-2-carbonitrile is prepared via nucleophilic aromatic substitution using ammonia under high pressure. Protecting groups (e.g., Boc) may be introduced to mitigate side reactions.

Azetidine Ring Construction

Method A: Mitsunobu Reaction
A β-amino alcohol (e.g., 3-aminopropanol) reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form azetidine. Yield improvements are achieved using molecular sieves to absorb water.

Method B: Ring-Closing Alkylation
3-Chloropropylamine undergoes intramolecular alkylation in the presence of potassium tert-butoxide, yielding azetidine hydrochloride. Purification via recrystallization from ethanol enhances purity.

Synthesis of Octahydrocyclopenta[c]pyrrole

Cyclization of Lactam Precursors
Hexahydrocyclopenta[c]pyrrol-4-one is reduced with lithium aluminum hydride to form the bicyclic amine. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis.

Alternative Route: Amino Acid Cyclization
N-Boc-protected cyclopentylglycine undergoes acid-catalyzed cyclization, followed by deprotection, to yield the target bicyclic amine. This method avoids racemization.

Coupling of Azetidine and Bicyclic Pyrrolidine

Step 1: Activation of Azetidine
Azetidine is converted to its hydrochloride salt using hydrogen chloride in diethyl ether, enhancing electrophilicity for subsequent coupling.

Step 2: Nucleophilic Aromatic Substitution
4-Aminopyridine-2-carbonitrile reacts with the activated azetidine derivative in dimethylacetamide at 80°C, facilitated by potassium carbonate. Monitoring via LC/MS ensures reaction completion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require anhydrous dioxane at 90°C for optimal turnover. Polar aprotic solvents (DMF, DMAc) improve nucleophilic substitution rates but may necessitate lower temperatures (60–80°C) to prevent decomposition.

Catalytic Systems

Pd(dppf)Cl2 (1–5 mol%) enables efficient cross-couplings with boronic esters, while CuI/1,10-phenanthroline accelerates Ullmann-type reactions. Catalyst recycling is achievable via supported ligands.

Protecting Group Strategies

Boc protection of amines prevents undesired side reactions during cyclization. Deprotection with trifluoroacetic acid (TFA) in dichloromethane offers high yields.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.60 (s, 1H, CN), 4.20–4.05 (m, 4H, azetidine-H), 3.80–3.60 (m, 2H, pyrrolidine-H).

  • LC/MS : m/z 268.36 [M+H]+, consistent with the molecular formula C16H20N4.

Purity Assessment

Column chromatography (silica gel, ethyl acetate/heptane gradient) achieves >95% purity. HPLC with a C18 column and UV detection at 254 nm validates homogeneity.

Challenges and Troubleshooting

Steric Hindrance in Azetidine Coupling

Bulky substituents on the azetidine ring impede nucleophilic attack. Using microwave irradiation (80°C, 30 min) enhances reaction rates by reducing steric effects.

Stereochemical Control

Epimerization during bicyclic pyrrolidine synthesis is mitigated by low-temperature cyclizations (−20°C) and chiral catalysts.

Purification Difficulties

High-polarity byproducts are removed via sequential washes with saturated NaHCO3 and brine. Reverse-phase chromatography resolves closely eluting isomers .

Chemical Reactions Analysis

Types of Reactions

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Structural Analogues

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

  • Structure : Features a pyridine-3-carbonitrile core with a fluorophenyl substituent and a methoxy group. The fused cyclooctane ring introduces conformational rigidity.
  • Key Differences: Substitution Position: The cyano group is at position 3 (vs. position 2 in the target compound). Aromatic vs. Aliphatic Substitutents: The fluorophenyl group contrasts with the azetidine-octahydrocyclopenta[c]pyrrole system in the target compound.
  • Relevance : Such fluorinated pyridines are often explored for CNS activity due to enhanced blood-brain barrier permeability .

4-(1H-Indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

  • Structure : A pyridine-3-carbonitrile derivative with indole and methoxyphenyl substituents.
  • Key Differences :
    • Substitution Pattern : The target compound lacks aromatic indole/phenyl groups, favoring aliphatic bicyclic systems.
    • Synthetic Utility : Indole-containing analogs are intermediates for antitumor or antiviral agents, whereas the target compound’s azetidine-pyrrolidine system may target GPCRs .

Functional Group Analysis

Group Target Compound Analogues Impact on Properties
Cyano Group Position 2 (pyridine) Position 3 (pyridine) Position 2 may enhance metabolic stability vs. position 3’s electronic effects.
Azetidine Ring Functionalized with octahydrocyclopenta[c]pyrrole Absent in provided analogues Introduces steric bulk and potential for chiral centers.
Aromatic Substitutents None Fluorophenyl, indole, methoxyphenyl Aromatic groups enhance π-π stacking; aliphatic systems may improve solubility.

Hypothetical Pharmacological Comparisons

  • Analogues : Fluorophenyl and indole groups in analogues are associated with serotonin receptor modulation , suggesting divergent therapeutic pathways.

3. Research Gaps and Limitations
The provided evidence lacks direct data on the target compound’s synthesis, crystallography, or bioactivity. For example:

  • Synthetic Routes: No methods for constructing the azetidine-octahydrocyclopenta[c]pyrrole linkage are described.
  • Pharmacokinetics : Analogues with fluorinated or indole groups exhibit distinct ADME profiles, but extrapolation to the target compound is speculative.

4. However, its pharmacological profile and synthetic accessibility remain uncharacterized in the available literature. Comparative analysis with fluorophenyl- and indole-containing analogs highlights the need for targeted studies to elucidate its distinct properties.

Biological Activity

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures, specifically an azetidine ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Structure and Properties

The compound's structure includes:

  • Azetidine Ring : A four-membered nitrogen-containing ring known for its stability and reactivity.
  • Pyridine Moiety : A six-membered aromatic ring containing nitrogen, which is often associated with various biological activities.
  • Carbonitrile Group : The presence of a cyano group can enhance lipophilicity and bioactivity.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound have shown promising anticancer activity. For instance, derivatives containing azetidine and pyridine rings have been evaluated for their ability to inhibit key signaling pathways involved in tumor growth.

Key Findings:

  • PI3K Inhibition : Compounds structurally related to this compound have demonstrated inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy. For example, a related compound exhibited an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory potential .
  • Antiproliferative Effects : In vitro studies have shown that similar compounds can induce dose-dependent cytotoxicity in various cancer cell lines, suggesting that the presence of the azetidine and pyridine moieties may enhance their biological efficacy .

Neuroprotective Effects

The unique structure of this compound may also confer neuroprotective properties. Research on related compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The proposed mechanism of action for this compound involves:

  • Target Interaction : Binding to specific enzymes or receptors involved in cell signaling pathways.
  • Modulation of Biological Pathways : Influencing pathways such as apoptosis, proliferation, and inflammation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(Pyrido[2,3-d]pyrimidin-4-yl)azetidineStructureStudied for anticancer properties; lacks cyclopentane moiety.
Octahydrocyclopenta[c]pyrrole derivativeStructureFocused on CNS activity; simpler structure without pyrimidine.
5-(Piperidinyl)pyrido[2,3-d]pyrimidineStructureExplored for neuroprotective effects; different nitrogen-containing ring.

These comparisons highlight the distinctiveness of this compound due to its multifaceted heterocyclic architecture.

Case Studies

  • In Vitro Studies : Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines, showing promising results that warrant further investigation.
  • In Vivo Models : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of the compound, particularly in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile?

  • Methodology : Utilize multi-step organic reactions starting from azetidine and octahydrocyclopenta[c]pyrrole precursors. Key steps include nucleophilic substitution to introduce the pyridine-carbonitrile moiety and cyclization under controlled conditions (e.g., using Pd catalysts for cross-coupling). Purification via column chromatography and characterization via NMR (1H/13C) and mass spectrometry are critical .
  • Reference : Similar compounds (e.g., 6-position isomer) emphasize the importance of solvent choice (DMF or THF) and temperature gradients (60–100°C) to optimize yields .

Q. How can structural confirmation of this compound be achieved?

  • Methodology : Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic techniques:

  • NMR : Analyze proton environments of the azetidine and cyclopenta-pyrrolidine rings.
  • FT-IR : Identify nitrile (C≡N) stretching at ~2200 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (268.36 g/mol) .
    • Reference : Structural analogs (e.g., pyridine-carbonitrile derivatives) highlight the role of crystallographic software (SHELXL) for refinement .

Q. What preliminary pharmacological hypotheses exist for this compound?

  • Methodology : Leverage structural analogs with azetidine/pyrrolidine motifs, which often target GPCRs or kinases. Perform in silico docking studies (e.g., AutoDock Vina) to predict binding affinity for dopamine or serotonin receptors. Validate with in vitro assays (e.g., cAMP modulation) .
  • Reference : Pyridine-carbonitrile derivatives show antimicrobial and kinase-inhibitory activity, suggesting similar potential .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXD for solution, SHELXL for refinement). Address challenges like disorder in the cyclopenta-pyrrolidine ring by applying restraints and analyzing thermal ellipsoids .
  • Reference : SHELXTL (Bruker AXS) is widely used for small-molecule refinement, particularly for high-resolution data .

Q. What strategies mitigate contradictions between in vitro activity and in vivo toxicity profiles?

  • Methodology :

  • SAR Studies : Modify substituents (e.g., fluorination of pyridine) to enhance selectivity.
  • ADME-Tox Screening : Use hepatic microsome assays to assess metabolic stability and Ames tests for mutagenicity.
    • Reference : Chlorinated pyridine analogs (e.g., 5-(4-chlorophenyl)-derivatives) demonstrate improved pharmacokinetic profiles .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., nitrile formation).
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
    • Reference : Multi-step syntheses of cyclopenta[b]pyridine derivatives emphasize catalyst recycling (e.g., Pd/C) and solvent recovery .

Q. What computational approaches predict off-target interactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess binding stability with non-target proteins (e.g., cytochrome P450 enzymes).
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets.
    • Reference : Analogous studies on kinase inhibitors highlight the utility of Schrödinger’s Prime/MM-GBSA for affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.